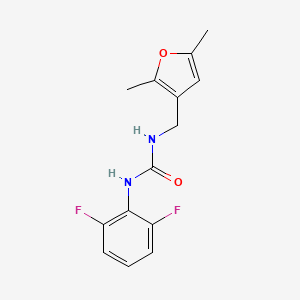
1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the final product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Chemical Structure and Properties
- The title compound, known for its complex structure, is an example of a benzoylphenylurea insecticide. It exhibits unique dihedral angles between its central and terminal rings, and features N—H⋯O hydrogen bonds that link molecules in the crystal, forming dimers and two-dimensional architecture. This is significant in understanding the compound's interactions and stability (Cho et al., 2015).
Applications in Crystallography
- Research on similar compounds shows that the 2-chloro-3,5-difluorophenyl ring is almost coplanar with the urea group, indicating a specific molecular conformation that could be relevant for designing materials with specific crystallographic properties (Yan et al., 2007).
Insecticide Chemistry
- The compound's structure relates closely to benzoylurea insecticides, whose crystal structures provide insights into their insecticidal properties. Understanding these properties can lead to the development of more effective and safer pesticides (Jeon et al., 2014).
Interaction with Biological Systems
- The interaction of urea and its analogues with biological systems is a key area of research. For instance, the study of microbial degradation of urea herbicides sheds light on environmental interactions and potential bioremediation strategies (Murray et al., 1969).
Enhancing Drug Delivery
- The role of urea analogues in enhancing drug delivery through human skin has been explored. This is particularly significant in the pharmaceutical industry for improving the efficacy of topical treatments (Williams & Barry, 1989).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as its toxicity and environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-8-6-10(9(2)20-8)7-17-14(19)18-13-11(15)4-3-5-12(13)16/h3-6H,7H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDSRBRPADENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

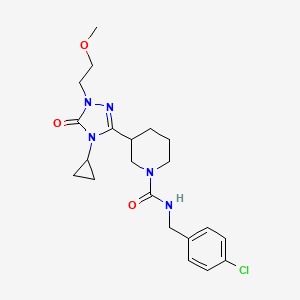
![3-[(4-Iodophenyl)sulfamoyl]benzoic acid](/img/structure/B2719635.png)
![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
![(E)-3-(4-fluorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2719637.png)
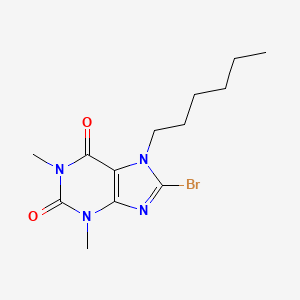
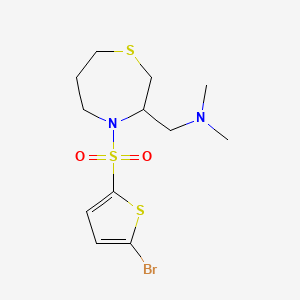
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2719644.png)
![2-Amino-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2719648.png)
![2-(2-{3-[(4-chlorophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}phenoxy)acetamide](/img/structure/B2719650.png)
![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2719651.png)
![(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2719654.png)
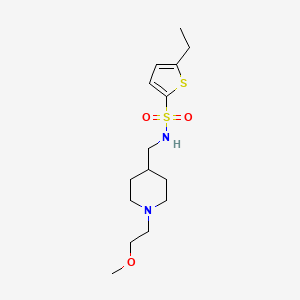
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2719657.png)